Dimethylethylenediamine tetra-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-[Bis(carboxymethyl)amino]butan-2-yl-(carboxymethyl)amino]aceticacid is a complex organic compound with the molecular formula C12H20N2O8. It is known for its unique structure, which includes multiple carboxymethyl and amino groups. This compound is used in various scientific research applications due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[Bis(carboxymethyl)amino]butan-2-yl-(carboxymethyl)amino]aceticacid typically involves the reaction of butan-2-amine with bis(carboxymethyl)amine under controlled conditions. The reaction is carried out in an aqueous medium with a pH of around 7-8 to ensure the stability of the intermediate compounds. The reaction mixture is then heated to around 80-90°C for several hours to complete the synthesis.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is carried out in large reactors with precise control over temperature, pH, and reaction time to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-[Bis(carboxymethyl)amino]butan-2-yl-(carboxymethyl)amino]aceticacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Substituted amines and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2-[3-[Bis(carboxymethyl)amino]butan-2-yl-(carboxymethyl)amino]aceticacid is used in various scientific research fields, including:
Chemistry: As a chelating agent in coordination chemistry.
Biology: In the study of enzyme kinetics and protein-ligand interactions.
Medicine: As a potential drug candidate for treating certain diseases.
Industry: In the production of specialized polymers and materials.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, such as metal ions and proteins. The carboxymethyl and amino groups facilitate the formation of stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound can bind to proteins and alter their conformation, affecting their biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethylenediaminetetraacetic acid (EDTA)
- Nitrilotriacetic acid (NTA)
- Diethylenetriaminepentaacetic acid (DTPA)
Uniqueness
Compared to similar compounds, 2-[3-[Bis(carboxymethyl)amino]butan-2-yl-(carboxymethyl)amino]aceticacid has a more complex structure, which allows for the formation of more stable and selective complexes with metal ions. This makes it particularly useful in applications requiring high specificity and stability.
Eigenschaften
CAS-Nummer |
2458-58-4 |
---|---|
Molekularformel |
C12H20N2O8 |
Molekulargewicht |
320.30 g/mol |
IUPAC-Name |
2-[3-[bis(carboxymethyl)amino]butan-2-yl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C12H20N2O8/c1-7(13(3-9(15)16)4-10(17)18)8(2)14(5-11(19)20)6-12(21)22/h7-8H,3-6H2,1-2H3,(H,15,16)(H,17,18)(H,19,20)(H,21,22) |
InChI-Schlüssel |
VTZUAJRPOHNJEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.